Compound Description: Imatinib, also known as 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide, is a prominent tyrosine kinase inhibitor. [, ] It exhibits therapeutic efficacy in treating leukemia by specifically targeting tyrosine kinase activity. [, ] Notably, Imatinib is frequently utilized in its various salt forms, including the mesylate, picrate, citrate, fumarate, and malonate salts. []
Compound Description: (S)-17b is a potent histone deacetylase (HDAC) inhibitor with selectivity towards class I HDAC isoforms. [] It displays promising anticancer activity, particularly against human myelodysplastic syndrome (SKM-1) cells. [] (S)-17b's mechanism of action involves augmenting the intracellular levels of acetyl-histone H3 and P21, consequently leading to G1 cell cycle arrest and apoptosis induction in SKM-1 cells. []
Relevance: Both (S)-17b and 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide are classified as benzamide derivatives, sharing the common benzamide core structure. [] The presence of a fluorophenyl group and a complex oxopyridazinyl-ethyl moiety distinguishes (S)-17b from 3-methyl-4-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide. These structural variations suggest potential differences in their binding affinities and selectivity profiles for specific targets.
Compound Description: This compound has known hydrates and polymorphs, indicating its potential for pharmaceutical development. [, ] While its specific biological activity is not detailed in the provided abstracts, its structural complexity and existence in different solid forms suggest potential therapeutic applications, possibly in the realm of autoimmune diseases. []
Compound Description: AKE-72 acts as a potent pan-BCR-ABL inhibitor, effectively targeting both the wild-type BCR-ABL and the imatinib-resistant T315I mutant. [] This compound demonstrates remarkable anti-leukemic properties, inhibiting the proliferation of Ba/F3 cells expressing both native and mutated forms of BCR-ABL. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.